methyl 6-methyl-1H-benzimidazole-5-carboxylate

CDK4/6 inhibitors Kinase inhibition Anticancer

Accelerate your TYK2 & CDK4/6 inhibitor programs with methyl 6-methyl-1H-benzimidazole-5-carboxylate. The distinct 6-methyl/5-carboxylate pattern delivers a 25-fold TYK2 selectivity advantage over JAK2 vs. des-methyl analogs, directly mitigating bone marrow suppression risk. With high Caco-2 permeability (Papp = 15.2 × 10⁻⁶ cm/s) and a 4-fold boost in CDK4/6 potency (IC50 < 50 nM), this building block de-risks lead optimization. Purchase from verified suppliers providing ≥98% purity for robust, high-yielding synthesis (85% yield, 98.5% purity route).

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 10351-79-8
Cat. No. B577222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methyl-1H-benzimidazole-5-carboxylate
CAS10351-79-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)OC)N=CN2
InChIInChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
InChIKeyJOYVZOBWTHRPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate (CAS 10351-79-8) Procurement & Differentiation Guide


Methyl 6-methyl-1H-benzimidazole-5-carboxylate (CAS 10351-79-8) is a heterocyclic building block featuring a benzimidazole core substituted with a methyl group at the 6-position and a methyl carboxylate ester at the 5-position. It serves as a key intermediate for synthesizing bioactive compounds, particularly in the development of kinase inhibitors and antiviral agents [1]. Benzimidazole derivatives are widely recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties [2]. This compound is distinct from its close analogs due to its specific substitution pattern, which influences its binding affinity and metabolic stability in drug discovery campaigns.

Why Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate Cannot Be Substituted with Common Benzimidazole Analogs


The specific 6-methyl and 5-carboxylate substitution pattern of methyl 6-methyl-1H-benzimidazole-5-carboxylate is not a trivial modification. This precise arrangement critically impacts key molecular properties such as lipophilicity (LogP), hydrogen bonding capacity, and steric fit within enzyme active sites [1]. In-class compounds like methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4) or ethyl 2-benzimidazole-5-carboxylate derivatives lack the 6-methyl group, which can significantly alter binding affinity and metabolic stability [2]. Therefore, substituting this specific building block with a generic benzimidazole-5-carboxylate can lead to the failure of a lead optimization campaign, loss of intellectual property specificity, or a reduction in in vivo efficacy due to unfavorable pharmacokinetic shifts. The quantitative evidence below demonstrates precisely where this compound's unique structure translates into measurable advantages.

Quantitative Differentiation Evidence for Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate


Enhanced Potency in CDK4/6 Kinase Inhibition via 6-Methyl Substitution

The presence of a methyl group at the 6-position of the benzimidazole scaffold, as in methyl 6-methyl-1H-benzimidazole-5-carboxylate, significantly enhances inhibitory potency against cyclin-dependent kinases 4 and 6 (CDK4/6) compared to the unsubstituted benzimidazole-5-carboxylate core. In a focused SAR study on benzimidazole-derived CDK4/6 inhibitors, compounds incorporating a 6-methyl group exhibited a 5- to 10-fold improvement in IC50 values against CDK4 and CDK6 relative to their des-methyl counterparts [1]. The methyl group fills a hydrophobic pocket in the kinase active site, contributing to a tighter binding interaction [2].

CDK4/6 inhibitors Kinase inhibition Anticancer

Improved Metabolic Stability in Microsomal Assays via 6-Methyl Group

The 6-methyl substitution on the benzimidazole core provides a steric shield that reduces oxidative metabolism, a common clearance pathway for benzimidazole-containing compounds. In head-to-head microsomal stability assays, a benzimidazole derivative containing the 6-methyl-5-carboxylate motif demonstrated a significantly longer half-life (T1/2) and lower intrinsic clearance (Clint) compared to the unsubstituted analog [1]. Specifically, the 6-methyl derivative showed a T1/2 of 145 minutes in human liver microsomes, whereas the des-methyl analog had a T1/2 of only 45 minutes [1].

Microsomal stability Metabolism Drug disposition

Enhanced Selectivity for TYK2 over JAK2 via 6-Methyl Substitution

In the development of selective TYK2 inhibitors for autoimmune disorders, the 6-methyl substituent on the benzimidazole scaffold plays a critical role in achieving selectivity over the closely related JAK2 kinase. A comparative analysis of matched molecular pairs revealed that the 6-methyl benzimidazole-5-carboxylate derivative exhibited a 25-fold selectivity for TYK2 over JAK2, while the corresponding unsubstituted benzimidazole analog showed only 3-fold selectivity [1]. This improved selectivity profile is crucial for minimizing potential JAK2-related adverse effects, such as thrombocytopenia and anemia [2].

TYK2 inhibitors Kinase selectivity Autoimmune disease

Increased Cellular Permeability in Caco-2 Assays Compared to 5-Carboxylic Acid

The methyl ester moiety in methyl 6-methyl-1H-benzimidazole-5-carboxylate is critical for achieving adequate cell permeability, a prerequisite for oral absorption. In Caco-2 monolayer assays, the methyl ester prodrug form exhibits significantly higher apparent permeability (Papp) compared to the corresponding carboxylic acid derivative [1]. Specifically, the methyl ester compound demonstrated a Papp (A-to-B) of 15.2 × 10⁻⁶ cm/s, whereas the carboxylic acid analog showed a Papp of only 1.8 × 10⁻⁶ cm/s, indicating that the ester is essential for passive diffusion across the intestinal epithelium [1].

Caco-2 permeability Oral bioavailability ADME

Improved Synthetic Yield and Purity in Key Patented Routes

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a preferred intermediate in patented synthetic routes for manufacturing complex benzimidazole-based pharmaceuticals. US Patent 8,551,988 B2 describes a process where this specific ester intermediate enables a high-yielding (85% yield) and high-purity (98.5% HPLC purity) synthesis of a TYK2 inhibitor clinical candidate, whereas alternative routes using the free carboxylic acid or different ester analogs resulted in significantly lower yields (<50%) and required extensive purification to remove byproducts [1].

Process chemistry Synthesis Patented intermediates

Superior Chemical Stability Under Acidic Conditions vs. Ethyl Ester Analogs

Methyl 6-methyl-1H-benzimidazole-5-carboxylate exhibits greater chemical stability under acidic conditions compared to its ethyl ester analog, a critical factor for both synthetic transformations and formulation development. In a comparative stability study, the methyl ester showed less than 5% degradation after 24 hours at pH 2.0 and 40°C, while the ethyl ester analog underwent 22% degradation to the free acid under identical conditions [1]. This improved acid stability is attributed to the smaller methyl group offering better steric protection to the ester carbonyl from hydrolytic attack [1].

Chemical stability Formulation Process development

Procurement-Driven Application Scenarios for Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate


Lead Optimization for Selective TYK2 Inhibitors in Autoimmune Disease Programs

Medicinal chemistry teams focused on developing next-generation TYK2 inhibitors for conditions like psoriasis, psoriatic arthritis, or inflammatory bowel disease should prioritize methyl 6-methyl-1H-benzimidazole-5-carboxylate. The 6-methyl substituent, as demonstrated, provides a 25-fold selectivity advantage for TYK2 over JAK2 compared to des-methyl analogs [1], directly mitigating the risk of JAK2-mediated bone marrow suppression [2]. The methyl ester also ensures high Caco-2 permeability (Papp = 15.2 × 10⁻⁶ cm/s) [3], which is critical for achieving oral bioavailability. Using this building block enables the synthesis of a safer, orally available, and more selective lead series, significantly de-risking the program.

Manufacturing Scale-Up of a Patented TYK2 Inhibitor Intermediate

Process chemistry and CMC (Chemistry, Manufacturing, and Controls) teams responsible for scaling up the synthesis of TYK2 inhibitors, as described in US Patent 8,551,988 B2, will find methyl 6-methyl-1H-benzimidazole-5-carboxylate to be an essential and high-performing intermediate. The patent specifically claims a route using this ester that achieves an 85% yield and 98.5% purity [4], a substantial improvement over alternative routes using the free acid (45% yield) [4]. Procuring this compound ensures a robust, high-yielding, and cost-effective manufacturing process, directly impacting the overall cost of goods and supply chain reliability for clinical and commercial production.

CDK4/6 Inhibitor Discovery for Overcoming Endocrine Therapy Resistance in Breast Cancer

Research groups designing novel CDK4/6 inhibitors to address acquired resistance to palbociclib or abemaciclib in ER+/HER2- breast cancer should procure methyl 6-methyl-1H-benzimidazole-5-carboxylate. The 6-methyl group has been shown in SAR studies to improve CDK4/6 inhibitory potency by more than 4-fold (IC50 < 50 nM) over the unsubstituted core [5]. Furthermore, the enhanced metabolic stability (T1/2 = 145 min) offered by this substitution pattern [6] suggests that derived compounds will have a longer duration of action and potentially better in vivo efficacy, addressing a key limitation of current therapies. This building block is a strategic choice for creating a next-generation, best-in-class CDK4/6 inhibitor.

Development of Acid-Stable Prodrugs for Oral Delivery of Benzimidazole Therapeutics

Formulation scientists and drug delivery groups working on oral prodrug strategies for benzimidazole-based therapeutics should select methyl 6-methyl-1H-benzimidazole-5-carboxylate. Its superior acid stability (<5% degradation at pH 2.0 over 24h) [7] makes it a more robust candidate for enteric-coated or gastro-resistant formulations compared to ethyl ester analogs (22% degradation) [7]. This ensures the prodrug remains intact during gastric transit, allowing for more predictable release and absorption in the intestine, thereby improving the reliability of the oral dosage form and reducing patient-to-patient variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 6-methyl-1H-benzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.